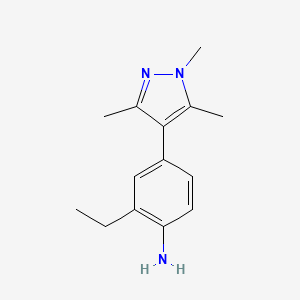![molecular formula C10H12BrFO2 B13877121 1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)
1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a methoxymethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene typically involves multiple steps. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It may serve as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the methoxymethoxyethyl group can influence its reactivity and binding affinity to various biological molecules. The exact mechanism may vary depending on the specific application and the target molecule involved .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene
- 1-Bromo-4-fluoro-2-methoxymethoxy-benzene
- 1-Bromo-4-fluorobenzene
Uniqueness
1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H12BrFO2 |
|---|---|
Peso molecular |
263.10 g/mol |
Nombre IUPAC |
1-bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene |
InChI |
InChI=1S/C10H12BrFO2/c1-7(14-6-13-2)9-5-8(12)3-4-10(9)11/h3-5,7H,6H2,1-2H3 |
Clave InChI |
VYHPSVZCABRZFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)F)Br)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)
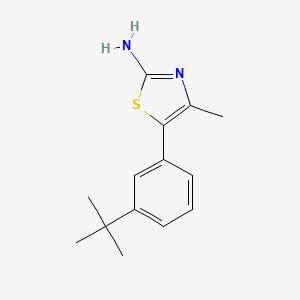

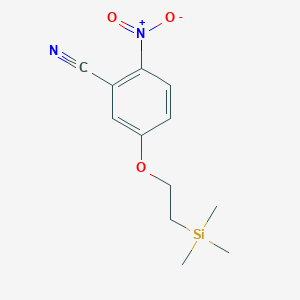
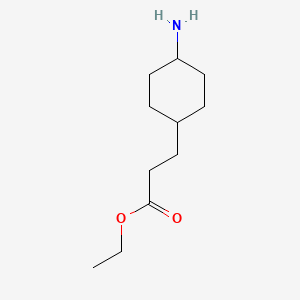

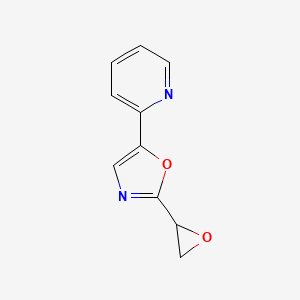
![4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13877074.png)
![2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13877081.png)
![N-[2-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B13877088.png)
![4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13877095.png)
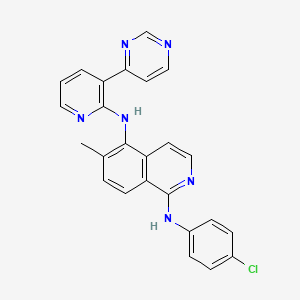
![8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B13877102.png)
